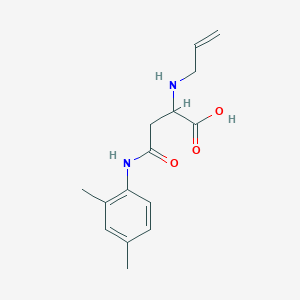
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid, also known as ADBI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADBI belongs to the class of N-substituted glycine derivatives and has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Applications De Recherche Scientifique
Molecular Structure Analysis
- FT-IR, Molecular Structure Analysis : The molecular structure of a similar compound was analyzed using FT-IR, HOMO and LUMO analysis, and NBO analysis, revealing insights into vibrational wavenumbers, hyperpolarizability, and molecular stability due to hyper-conjugative interactions and charge delocalization (Rahul Raju et al., 2015).
Molecular Docking and Vibrational Studies
- Molecular Docking, Vibrational Studies : Molecular docking and vibrational studies on similar compounds using FT-IR and Raman spectra, combined with DFT calculations, provided insights into stability, reactivity, nonlinear optical materials, and potential biological activities (K. Vanasundari et al., 2018).
Synthesis and Optical Properties
- Fluorescent Probe Synthesis : A related compound was synthesized as a fluorescent probe for β-amyloids, demonstrating potential for molecular diagnosis of Alzheimer’s disease. This study explored the compound's binding affinities and effects of solvent polarity on optical properties (Huan-bao Fa et al., 2015).
Synthesis and Reaction Studies
- Improved Synthesis and Reactions : Research on the improved synthesis of related compounds and their derivatives showed potential in various organic syntheses and applications in medicinal chemistry (D. L. Obydennov et al., 2013).
Intramolecular Hydrosilation
- Platinum-catalyzed Intramolecular Hydrosilation : Study on the formation of 1-aza-2-silacyclobutanes from N,N-Bis(dimethylsilyl) allylamines, leading to the synthesis of 2-amino alcohols, demonstrates the compound's role in advanced synthesis techniques (K. Tamao et al., 1990).
Peptide Synthesis
- Synthesis of α,α-Disubstituted α-Amino Acids : The compound played a role in the synthesis of bioactive peptides, demonstrating its utility in developing pharmaceutical agents (P. Szcześniak et al., 2016).
Synthesis and Crystallization Analysis
- Synthesis and Characterization : A related compound was synthesized, characterized, and analyzed for its thermal stability and crystallization behavior, contributing to material science and molecular design (P. Nayak et al., 2014).
Vibrational Spectroscopy
- Vibrational Spectroscopic Studies : Spectroscopic studies on chloramphenicol derivatives, similar to the compound , provided insights into molecular interactions and bonding behavior useful in pharmaceutical and chemical research (R. F. Fernandes et al., 2017).
Drug Development
- Anticonvulsant Activity Study : Research on isomeric forms of a similar compound assessed their anticonvulsant activity, highlighting the potential in developing new therapeutic agents (J. Ahmadu et al., 2019).
Biomedical Research
- Glucosinolate Biosynthesis : Studies on glucosinolates, involving related compounds, shed light on natural product biosynthesis, with implications for agriculture and medicinal chemistry (K. L. Falk et al., 2004).
Propriétés
IUPAC Name |
4-(2,4-dimethylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-7-16-13(15(19)20)9-14(18)17-12-6-5-10(2)8-11(12)3/h4-6,8,13,16H,1,7,9H2,2-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHGPJGASBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

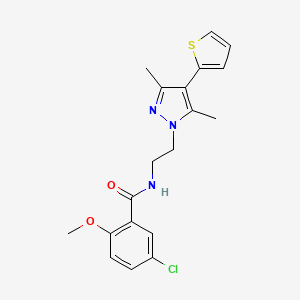

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)
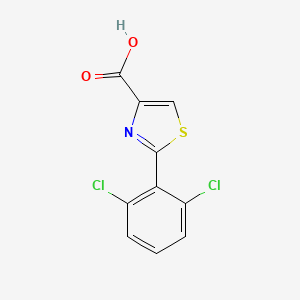
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2633992.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)
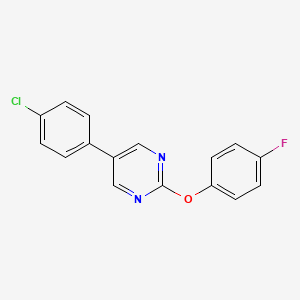
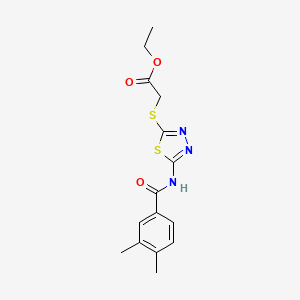
![2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2633997.png)

![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)